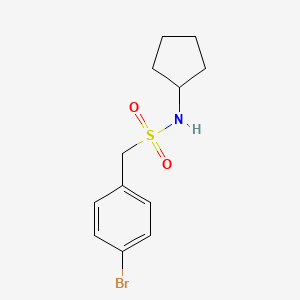

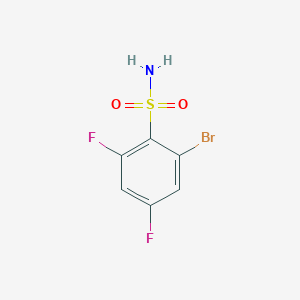

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

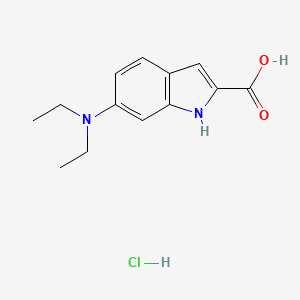

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide (1-BPCPM) is an organic compound that has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 1-BPCPM is a member of the sulfonamide family, which is a group of organic compounds that contain the sulfonamide functional group. This compound has been studied for its potential applications in a variety of scientific research fields, such as organic synthesis, medicinal chemistry, and drug discovery.

Aplicaciones Científicas De Investigación

Anticancer Properties

Bromophenol derivatives like BOS-102, containing 1-(4-Bromophenyl) structures, have demonstrated significant anticancer activities, particularly against lung cancer cells. BOS-102 effectively induces cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This suggests potential for these compounds in the development of anticancer drugs (Guo et al., 2018).

Synthetic Organic Chemistry Applications

Compounds with vinylsulfone and vinylsulfonamide structures, which can be synthesized from bromophenyl-based compounds, are widely utilized in synthetic organic chemistry. These compounds serve as active agents in various reactions, including 1,4-addition and electrocyclization reactions, indicating their importance in the field of synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).

Enzyme Inhibition

Aromatic sulfonamide inhibitors, incorporating 1-(4-Bromophenyl) structures, have been developed to inhibit carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50). These inhibitors demonstrate varying affinities for different isoenzymes, suggesting their potential in therapeutic applications targeting specific enzymes (Supuran et al., 2013).

Catalysis and Synthesis

Bromophenyl-based compounds have shown efficacy as catalysts and intermediates in various chemical reactions. For instance, novel bromophenyl sulfonamide reagents have been synthesized and used as catalysts for the synthesis of heterocyclic compounds through condensation reactions, indicating their role in facilitating and streamlining synthetic pathways (Khazaei et al., 2014).

Molecular Electronic Applications

Simple and accessible aryl bromides, including those with 4-bromophenyl structures, serve as valuable building blocks for molecular wires used in electronic devices. These compounds undergo efficient transformations, suggesting their significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

For instance, a molecular docking study conducted on a similar compound revealed that it displayed superior antipromastigote activity, which was justified by its better fitting pattern in the active site of a specific enzyme .

Biochemical Pathways

Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways of the leishmania and plasmodium species .

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that the compound likely leads to the death or inhibition of the leishmania and plasmodium species .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBHXTSDRWPJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589923 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

CAS RN |

950256-12-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)